1-(Hydroxyimino)-1-(1-propylpyrazol-4-yl)ethane
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Overview
Description
1-(Hydroxyimino)-1-(1-propylpyrazol-4-yl)ethane is an organic compound that features a hydroxyimino group and a pyrazole ring. Compounds with such structures are often of interest in various fields of chemistry and pharmacology due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Hydroxyimino)-1-(1-propylpyrazol-4-yl)ethane typically involves the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone.
Introduction of the propyl group: Alkylation of the pyrazole ring with a propyl halide.
Formation of the hydroxyimino group: Oximation of the corresponding ketone using hydroxylamine under acidic or basic conditions.
Industrial Production Methods
Industrial production methods would likely involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors, efficient catalysts, and optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
1-(Hydroxyimino)-1-(1-propylpyrazol-4-yl)ethane can undergo various chemical reactions, including:
Oxidation: The hydroxyimino group can be oxidized to a nitro group.
Reduction: The hydroxyimino group can be reduced to an amine.
Substitution: The pyrazole ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) can be used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly used.
Major Products
Oxidation: Formation of 1-(Nitroimino)-1-(1-propylpyrazol-4-yl)ethane.
Reduction: Formation of 1-(Aminoimino)-1-(1-propylpyrazol-4-yl)ethane.
Substitution: Various substituted pyrazole derivatives depending on the reagents used.
Scientific Research Applications
Chemistry: As an intermediate in the synthesis of more complex molecules.
Biology: Studying its effects on biological systems, possibly as an enzyme inhibitor or receptor ligand.
Medicine: Potential therapeutic applications due to its biological activity.
Industry: Use in the development of new materials or as a chemical reagent.
Mechanism of Action
The mechanism of action of 1-(Hydroxyimino)-1-(1-propylpyrazol-4-yl)ethane would depend on its specific interactions with biological targets. Generally, compounds with hydroxyimino groups can act as enzyme inhibitors by binding to active sites or altering enzyme conformation. The pyrazole ring may interact with various receptors or enzymes, influencing biological pathways.
Comparison with Similar Compounds
Similar Compounds
- 1-(Hydroxyimino)-1-(1-methylpyrazol-4-yl)ethane
- 1-(Hydroxyimino)-1-(1-ethylpyrazol-4-yl)ethane
- 1-(Hydroxyimino)-1-(1-butylpyrazol-4-yl)ethane
Uniqueness
1-(Hydroxyimino)-1-(1-propylpyrazol-4-yl)ethane is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The propyl group may confer different lipophilicity and steric properties compared to other alkyl-substituted analogs.
Biological Activity
1-(Hydroxyimino)-1-(1-propylpyrazol-4-yl)ethane is a compound featuring both hydroxyimino and pyrazole functionalities, which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The chemical formula for this compound is C8H13N3O. The presence of the hydroxyimino group suggests potential interactions with biological targets, particularly as enzyme inhibitors.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : Compounds with hydroxyimino groups often act as enzyme inhibitors by binding to active sites or altering enzyme conformation. This can inhibit various biochemical pathways, making it a candidate for therapeutic applications.
- Receptor Interaction : The pyrazole ring may interact with different receptors, influencing signaling pathways related to various physiological processes.
1. Enzyme Inhibition
Research indicates that compounds similar to this compound can inhibit phosphodiesterases (PDEs), particularly PDE1, which is implicated in the modulation of cyclic nucleotide levels in the central nervous system (CNS). This modulation affects neuronal excitability and plasticity, suggesting potential applications in treating psychiatric disorders .
2. Case Studies
A review of existing literature reveals several case studies where similar compounds have been evaluated for their therapeutic efficacy:
- Psychiatric Disorders : PDE inhibitors have shown promise in enhancing cognitive function and reducing symptoms in models of depression and anxiety. For instance, studies have demonstrated that PDE inhibitors can enhance synaptic transmission and neurotrophic factor expression in animal models .
- Neuroprotective Effects : Some case studies suggest that pyrazole derivatives can protect against neurodegeneration by modulating intracellular signaling pathways involved in cell survival and apoptosis .
Data Table: Summary of Biological Activities
Properties
IUPAC Name |
(NZ)-N-[1-(1-propylpyrazol-4-yl)ethylidene]hydroxylamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3O/c1-3-4-11-6-8(5-9-11)7(2)10-12/h5-6,12H,3-4H2,1-2H3/b10-7- |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KPGFNYVNCFJKNX-YFHOEESVSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C=C(C=N1)C(=NO)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCN1C=C(C=N1)/C(=N\O)/C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13N3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.21 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.